molecular formula C24H20BrN3O B2560435 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 847395-46-4

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No. B2560435
CAS RN: 847395-46-4
M. Wt: 446.348
InChI Key: MHFOPWTYOVWZHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]imidazole and bromophenyl groups suggest that the compound could have interesting structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d]imidazole group, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive .

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine demonstrates the versatility of related structures in organic synthesis. These compounds were further modified via reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, showcasing the potential of such compounds for creating a diverse array of chemical structures with good to excellent yields (Katritzky et al., 2000).

Coordination Polymers and Material Science

  • Research into the creation of two-dimensional cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands highlights the structural and functional diversity attainable with imidazole derivatives. These polymers exhibit unique structural features and have been studied for their thermal stability and fluorescent properties, indicating potential applications in materials science (Li et al., 2012).

Organic Synthesis and Functionalization Methods

  • The copper-catalyzed selenylation of imidazo[1,2-a]pyridines with selenium powder via a radical pathway offers an efficient approach for the formation of nitrogen heterocycle-fused compounds. This method highlights the practicality of functionalizing imidazole derivatives for synthesizing compounds with potential biological activity (Sun et al., 2017).

Antifungal and Antibacterial Research

  • The development of pyrrole analogues of bifonazole with potent antifungal activities underscores the pharmaceutical applications of imidazole derivatives. By modifying the core structure, researchers have synthesized compounds with significant antifungal properties, demonstrating the medicinal relevance of these chemical frameworks (Massa et al., 1988).

properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O/c25-19-10-12-20(13-11-19)27-16-18(14-23(27)29)24-26-21-8-4-5-9-22(21)28(24)15-17-6-2-1-3-7-17/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOPWTYOVWZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

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